Clorhidrato de 1,1-dimetilhidracina

Descripción general

Descripción

1,1-Dimethylhydrazine hydrochloride is a chemical compound that has been studied in various contexts, particularly for its carcinogenic properties when used in certain applications. It is known to be highly reactive and can undergo oxidative transformation to form a multitude of toxic, mutagenic, and teratogenic compounds . The compound has been used as a fuel for carrier rockets in space exploration programs .

Synthesis Analysis

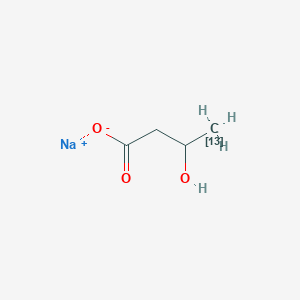

The synthesis of 1,1-dimethylhydrazine hydrochloride can be achieved through the reaction of 1,1-dimethylhydrazine with a solution of HCl in ether, which affords the anhydrous salt . This process is relatively straightforward and results in the formation of a salt that has been characterized by X-ray analysis .

Molecular Structure Analysis

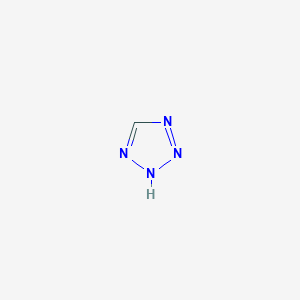

The molecular structure of 1,1-dimethylhydrazine hydrochloride has been elucidated through X-ray crystallography. The crystal structure consists of two independent [Me2N(H)NH2]+ cations and two Cl- anions, which are connected via hydrogen bonds . This detailed structural information is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

1,1-Dimethylhydrazine hydrochloride can participate in various chemical reactions. For instance, it can react with excess dichloromethane to form the chloride salt of the 1-(chloromethyl)-1,1-dimethylhydrazinium cation. Further reactions with suitable silver salts can yield various other salts, such as nitrates, perchlorates, azides, dicyanamides, and sulfates . These reactions are indicative of the compound's versatility and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1-dimethylhydrazine hydrochloride include its ability to form salts that can be categorized as ionic liquids . The compound's thermal properties have been studied using differential scanning calorimetry (DSC), and its energetic salts have been subjected to standard sensitivity tests . The compound's reactivity with hydrogen peroxide in aqueous solution has been shown to produce hundreds of nitrogen-containing products, indicating a complex oxidative transformation process .

Aplicaciones Científicas De Investigación

Propulsión aeroespacial

El clorhidrato de 1,1-dimetilhidracina es conocido principalmente por su uso en la propulsión aeroespacial. Como componente de combustible para cohetes, proporciona la alta energía necesaria para que las naves espaciales escapen de la gravedad de la Tierra. Sus propiedades hipergólicas, lo que significa que se inflama espontáneamente al entrar en contacto con un oxidante, lo convierten en una opción confiable para misiones que requieren un control preciso del empuje .

Tecnología de detección de gases

Los investigadores han explorado el uso de superficies de óxido de grafeno para detectar this compound debido a su naturaleza volátil y tóxica. El mecanismo de adsorción en las superficies de óxido de grafeno permite la detección sensible de este compuesto, lo cual es crucial para el monitoreo ambiental y la seguridad en entornos industriales .

Remediación ambiental

En la ciencia ambiental, los productos de transformación del this compound en los suelos se han estudiado ampliamente. Comprender su comportamiento, toxicidad y técnicas de remediación es vital para abordar la contaminación del suelo, especialmente en áreas afectadas por actividades aeroespaciales .

Síntesis de materiales

La reactividad del compuesto se ha utilizado en la síntesis de nuevos materiales, como los poliuretanos. Estos materiales tienen aplicaciones potenciales en diversas industrias, como la automotriz y la construcción, debido a sus propiedades versátiles .

Química analítica

En la química analítica, el this compound se utiliza como estándar para calibrar instrumentos diseñados para detectar compuestos de hidracina en el agua. Sus propiedades bien caracterizadas permiten mediciones precisas y sensibles, que son esenciales para la evaluación de la calidad del agua .

Procesos industriales

La síntesis industrial del this compound implica reacciones con cloramina o formaldehído e hidrógeno, lo que demuestra su importancia en los procesos de fabricación química. Sirve como intermedio en la producción de varios productos químicos, lo que destaca su versatilidad en aplicaciones industriales .

Tecnología espacial

Como propulsor de cohetes, el this compound ha desempeñado un papel crucial en la exploración espacial. Su uso en formulaciones de propulsores ha permitido el lanzamiento de satélites y misiones espaciales profundas, contribuyendo significativamente a nuestra comprensión del universo .

Investigación médica

Aunque no se utiliza directamente en medicina, el perfil toxicológico del this compound se estudia para comprender sus efectos en la salud humana. Esta investigación es crucial para el desarrollo de protocolos de seguridad y procedimientos de manejo en industrias donde podría ocurrir la exposición .

Mecanismo De Acción

Target of Action

1,1-Dimethylhydrazine, also known as unsymmetrical dimethylhydrazine (UDMH), is a member of the hydrazine family . It is a strong DNA alkylating agent . The primary targets of 1,1-Dimethylhydrazine are DNA molecules, where it causes alkylation, leading to DNA damage and mutations .

Mode of Action

The compound interacts with its targets (DNA molecules) by alkylating them . This alkylation can lead to DNA damage and mutations, which can initiate the development of diseases like cancer .

Biochemical Pathways

The main pathway involves the hepatic conversion of DMH to AOM and azoxymethanol, which subsequently undergoes glucuronic acid conjugation and biliary excretion . The toxicity of azoxymethanol doses affects the liver, cell membranes, and other organelles, which is supported by the release of aspartate and alanine amino transferases and alkaline phosphatase .

Pharmacokinetics

It is known that the compound is highly toxic and can cause damage to various organs upon exposure .

Result of Action

The molecular and cellular effects of 1,1-Dimethylhydrazine’s action include DNA alkylation, leading to DNA damage and mutations . This can result in the enlargement of the proliferative zone in the colonic crypts, leading to an increment in the total number of labeled cells in the crypts . Chronic exposure may cause diseases like pneumonia, liver damage, and kidney damage .

Action Environment

1,1-Dimethylhydrazine is used primarily as a component of jet and rocket fuels . It autoignites at a higher temperature and is thus more stable in storage . It ignites spontaneously in air or in contact with hydrogen peroxide, nitric acid, or other oxidizers . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of oxidizing agents .

Safety and Hazards

1,1-Dimethylhydrazine exhibits high acute toxicity as a result of exposure by all routes . Death or permanent injury may result after very short exposure to small quantities . Chronic exposure may cause pneumonia, liver damage, and kidney damage . It is also highly corrosive and irritating to the skin, eyes, and mucous membranes .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1,1-Dimethylhydrazine hydrochloride interacts with various enzymes, proteins, and other biomolecules. The immuno-modulatory effects of 1,1-dimethylhydrazine are associated, in part, with interference with interleukin 2 (IL-2) regulatory action . It inhibits DNA synthesis in murine splenocytes .

Cellular Effects

Exposure to 1,1-Dimethylhydrazine hydrochloride can cause significant soft tissue injury, pulmonary injury, seizures, coma, and death . Neurologic presentations can vary based on exposure compound and dose . It also affects the liver, cell membranes, and other organelles .

Molecular Mechanism

The molecular mechanism of 1,1-Dimethylhydrazine hydrochloride involves interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The most stable structure of 1,1-Dimethylhydrazine is formed in conditions of competition of the following interactions: hyperconjugation of the lone pairs of the nitrogen atoms with N-X (X = C, H) bonds, Coulomb lone pair repulsion, and four-electron destabilizing interaction of lone pairs .

Dosage Effects in Animal Models

The effects of 1,1-Dimethylhydrazine hydrochloride vary with different dosages in animal models. Exposure to small amounts can cause significant soft tissue injury, pulmonary injury, seizures, coma, and death . Neurologic presentations can vary based on exposure compound and dose .

Propiedades

IUPAC Name |

1,1-dimethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.ClH/c1-4(2)3;/h3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQADAFGYKTPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57-14-7 (Parent) | |

| Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30208037 | |

| Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55484-54-3, 593-82-8 | |

| Record name | Hydrazine, 1,1-dimethyl-, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55484-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, 1,1-dimethyl-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylhydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main finding of the research paper regarding the reaction of 1,1-Dimethylhydrazine hydrochloride with derivatives of α,β-unsaturated acids?

A1: While the provided abstract lacks specific details about the reaction outcomes, it highlights that the research investigated the reactions of 1,1-Dimethylhydrazine hydrochloride with derivatives of α,β-unsaturated acids. The paper specifically focuses on the preparation of 1,1-dimethyl-2-pyrazolinium-3-olates from these reactions []. This suggests the research likely elucidates the reaction mechanism and conditions leading to the formation of these specific pyrazolinium compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)